molecular formula C13H17NO B14400395 2-Phenyl-2-(piperidin-1-yl)ethen-1-ol CAS No. 88570-77-8

2-Phenyl-2-(piperidin-1-yl)ethen-1-ol

Cat. No.: B14400395
CAS No.: 88570-77-8
M. Wt: 203.28 g/mol
InChI Key: MJVQGPWVTKKLOB-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-1-yl)ethen-1-ol is an organic compound that features a phenyl group, a piperidine ring, and an ethenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-1-yl)ethen-1-ol typically involves the reaction of phenylacetaldehyde with piperidine under specific conditions. One common method involves the use of a solvent-free, catalyst-free one-pot synthesis . This green chemistry approach is advantageous as it reduces the need for hazardous solvents and catalysts, making the process more environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-1-yl)ethen-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The phenyl and piperidine groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction could produce phenylethanol.

Scientific Research Applications

2-Phenyl-2-(piperidin-1-yl)ethen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-1-yl)ethen-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
  • 2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Uniqueness

2-Phenyl-2-(piperidin-1-yl)ethen-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

88570-77-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-phenyl-2-piperidin-1-ylethenol

InChI

InChI=1S/C13H17NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,11,15H,2,5-6,9-10H2

InChI Key

MJVQGPWVTKKLOB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=CO)C2=CC=CC=C2

Origin of Product

United States

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